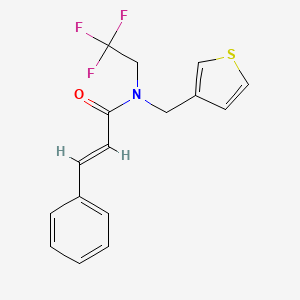

N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-3-phenyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NOS/c17-16(18,19)12-20(10-14-8-9-22-11-14)15(21)7-6-13-4-2-1-3-5-13/h1-9,11H,10,12H2/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGMOAWLGIIJAQ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)N(CC2=CSC=C2)CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)N(CC2=CSC=C2)CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)cinnamamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews its synthesis, biological evaluations, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a trifluoroethyl group and a cinnamamide moiety. Its molecular formula is with a molecular weight of approximately 284.3 g/mol. The presence of the trifluoroethyl group is significant as it often enhances biological activity by improving lipophilicity and metabolic stability.

Synthesis

The synthesis of this compound typically involves the reaction of thiophen-3-ylmethylamine with trifluoroacetylated cinnamic acid derivatives. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that derivatives of cinnamamide compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar structures possess activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

Cinnamamide derivatives have been evaluated for their anticancer potential. In vitro studies suggest that compounds structurally related to this compound can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The observed IC50 values for related compounds range from 4.23 μM to 53.20 μM, indicating varying degrees of potency against these cell lines .

The anticancer activity is often attributed to mechanisms such as:

- Induction of apoptosis through intrinsic pathways involving p53 activation.

- Cell cycle arrest at the G1 phase.

- Inhibition of key signaling pathways like EGFR (Epidermal Growth Factor Receptor) .

Case Studies

- Antimicrobial Evaluation : A series of cinnamide derivatives were tested against Mycobacterium tuberculosis, showing minimum inhibitory concentrations (MIC) ranging from 5 to 95 μM. This suggests that modifications in structure can lead to enhanced antimicrobial efficacy .

- Cytotoxicity Studies : In a study focusing on HepG2 cells, a derivative demonstrated an IC50 value significantly lower than standard chemotherapeutic agents, indicating its potential as a lead compound for further development .

Comparative Data Table

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Table 1: Key Structural and Functional Comparisons

Key Comparison Points :

Trifluoroethyl vs. Other Fluorinated Groups :

The trifluoroethyl group in the target compound offers stronger electron-withdrawing effects compared to trifluoromethyl (e.g., flutolanil ). This may enhance receptor binding via dipole interactions or conformational rigidity, as seen in fluorinated pharmaceuticals .

Thiophene vs. Phenyl/Benzene Rings: Thiophene’s sulfur atom introduces distinct electronic and steric properties compared to phenyl rings in analogs like 8,N-(3-bromo-4-methoxyphenethyl)cinnamamide .

Biological Activity Trends :

Cinnamamide derivatives with halogenated substituents (e.g., bromo, methoxy) show superior larvicidal activity (LC₅₀ < 200 mg/L) . The trifluoroethyl group in the target compound may similarly enhance bioactivity, though specific assays are needed.

Metabolic Stability: Fluorine’s role in reducing oxidative metabolism is well-documented . The trifluoroethyl group likely extends the half-life of the target compound compared to non-fluorinated analogs like N-(3-cyanothiophen-2-yl)acetamide .

Research Findings and Implications

- Structure-Activity Relationship (SAR): Substituents on the amide nitrogen and aromatic backbone critically influence activity. For example, bulky groups (e.g., phenethyl) improve larvicidal potency, while electron-withdrawing groups (e.g., CF₃, Br) enhance target binding . The trifluoroethyl-thiophene combination in the target compound represents a novel SAR exploration.

Synthetic Challenges :

Introducing both thiophen-3-ylmethyl and trifluoroethyl groups requires precise control during amide coupling. Evidence from related syntheses suggests using activating agents (e.g., tetramethylisouronium hexafluorophosphate) for efficient amide bond formation .- Potential Applications: Given the larvicidal activity of cinnamamides and the pharmacological relevance of trifluoroethyl groups , this compound may have applications in agrochemicals or drug discovery. Further studies should evaluate its toxicity profile and target specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.